molecular formula C6H6N4S B076785 Thiazolo[4,5-b]pyridine-2,5-diamine CAS No. 13575-43-4

Thiazolo[4,5-b]pyridine-2,5-diamine

Cat. No.: B076785
CAS No.: 13575-43-4
M. Wt: 166.21 g/mol
InChI Key: OUQVIBJBPCRCAT-UHFFFAOYSA-N
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Description

Thiazolo[4,5-b]pyridine-2,5-diamine is a heterocyclic compound that combines the structural features of both thiazole and pyridine rings. This fusion results in a unique bicyclic scaffold that has garnered significant interest in medicinal chemistry due to its potential pharmacological activities. The compound is known for its versatility in chemical modifications, making it a valuable candidate for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiazolo[4,5-b]pyridine-2,5-diamine typically involves the annulation of a thiazole ring to a pyridine ring. One common method starts with thiazole or thiazolidine derivatives, which undergo cyclization with pyridine derivatives under specific conditions. For instance, the reaction of ortho-amino(diisopropyldithiocarbamato)pyridine with carboxylic acid and phosphorus oxychloride yields the desired thiazolo[4,5-b]pyridine scaffold .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification through chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: Thiazolo[4,5-b]pyridine-2,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated this compound with amines in ethanol.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with various functional groups replacing halogens.

Scientific Research Applications

Thiazolo[4,5-b]pyridine-2,5-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thiazolo[4,5-b]pyridine-2,5-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s heterocyclic structure allows it to form hydrogen bonds and hydrophobic interactions with active sites of enzymes, leading to inhibition or modulation of their activity. For example, certain derivatives have been shown to inhibit phosphoinositide 3-kinase by binding to its active site and preventing substrate access .

Comparison with Similar Compounds

    Thiazolo[5,4-b]pyridine: Another fused heterocyclic compound with similar pharmacological activities.

    Pyrano[2,3-d]thiazole: Known for its antimicrobial and anticancer properties.

    Thiazolo[5′,4′5,6]pyrano[2,3-d]pyrimidine: Exhibits a broad spectrum of biological activities.

Uniqueness: Thiazolo[4,5-b]pyridine-2,5-diamine stands out due to its specific bicyclic structure, which provides multiple reactive sites for chemical modifications. This versatility allows for the creation of a wide range of derivatives with tailored pharmacological properties, making it a valuable scaffold in drug discovery.

Properties

IUPAC Name

[1,3]thiazolo[4,5-b]pyridine-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4S/c7-4-2-1-3-5(9-4)10-6(8)11-3/h1-2H,(H4,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQVIBJBPCRCAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1SC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368158
Record name Thiazolo[4,5-b]pyridine-2,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13575-43-4
Record name Thiazolo[4,5-b]pyridine-2,5-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13575-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiazolo[4,5-b]pyridine-2,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,3]thiazolo[4,5-b]pyridine-2,5-diamine
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